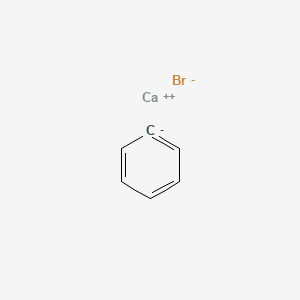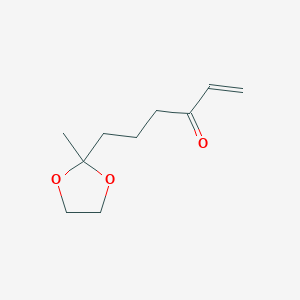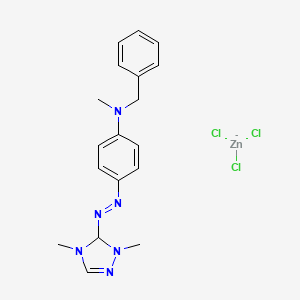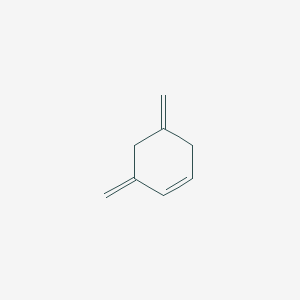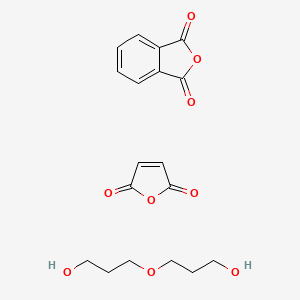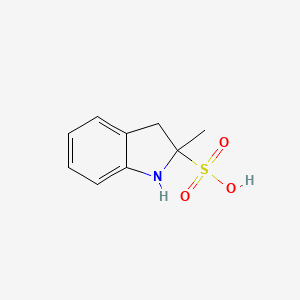
2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid typically involves the reaction of indole derivatives with sulfonating agents. One common method includes the reaction of 2-methylindole with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully monitored to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The indole ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylindole-5-sulfonic acid: Similar in structure but with the sulfonic acid group at a different position on the indole ring.
1-Methyl-1H-indole-2-sulfonic acid: Another derivative with a methyl group at a different position.
Uniqueness
2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the methyl and sulfonic acid groups in specific positions on the indole ring provides distinct chemical and biological properties compared to other indole derivatives .
Propiedades
Número CAS |
43132-72-5 |
|---|---|
Fórmula molecular |
C9H11NO3S |
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
2-methyl-1,3-dihydroindole-2-sulfonic acid |
InChI |
InChI=1S/C9H11NO3S/c1-9(14(11,12)13)6-7-4-2-3-5-8(7)10-9/h2-5,10H,6H2,1H3,(H,11,12,13) |
Clave InChI |
DSHNFJITQMUHKY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2N1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


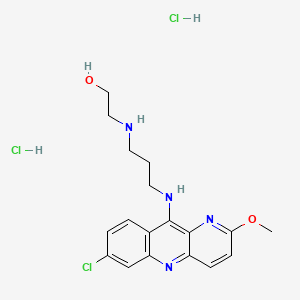
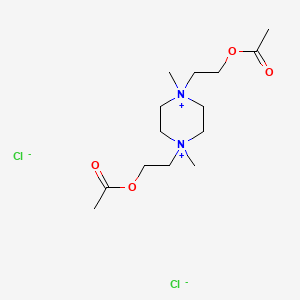
![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
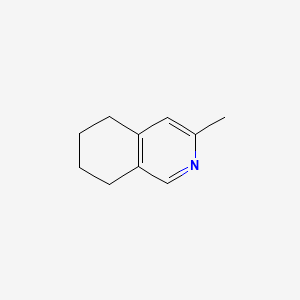
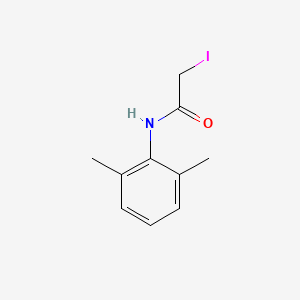
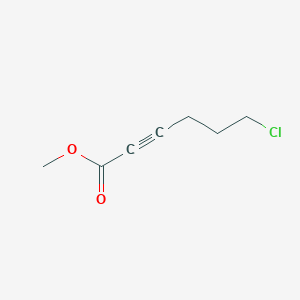

![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)
